1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Overview
Description
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through an intramolecular cyclization reaction.
Introduction of the bromophenyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: Its ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of opioids and preventing tolerance . The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially leading to significant biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one can be compared with other spirocyclic compounds such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the bromophenyl and phenyl groups, which can significantly alter its biological activity.
2,6-Diazaspiro[3.4]octan-7-one: This compound is another spirocyclic derivative with potential sigma-1 receptor antagonist activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological properties and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c20-15-10-8-14(9-11-15)17-19(12-4-5-13-19)18(22)21(17)16-6-2-1-3-7-16/h1-3,6-11,17H,4-5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZUXRAXGGIPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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